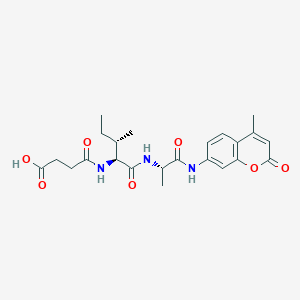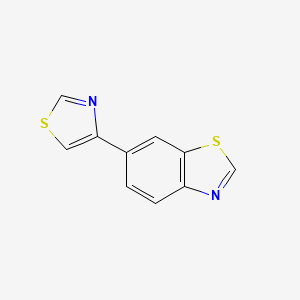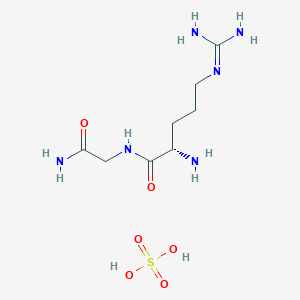
H-Arg-Gly-NH2 . sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Gly-NH2 H2SO4 and a molecular weight of 328.35. This compound is a dipeptide derivative, consisting of the amino acids arginine and glycine, and is often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-NH2 . sulfate typically involves the coupling of protected amino acids followed by deprotection and sulfate addition. One common synthetic route starts with the protection of the amino group of arginine and the carboxyl group of glycine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed under acidic or basic conditions, and the resulting dipeptide is treated with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Gly-NH2 . sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced amine derivatives .
Aplicaciones Científicas De Investigación
H-Arg-Gly-NH2 . sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
The mechanism of action of H-Arg-Gly-NH2 . sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with opioid receptors, leading to analgesic effects. The compound’s structure allows it to bind to these receptors, mimicking the action of endogenous peptides and modulating pain perception .
Comparación Con Compuestos Similares
H-Arg-Gly-NH2 . sulfate can be compared with other similar compounds, such as:
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
H-Arg-Gly-Phe-Phe-NH2: Another peptide derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structure and sulfate addition, which can influence its solubility, stability, and biological activity .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future research.
Propiedades
Fórmula molecular |
C8H20N6O6S |
|---|---|
Peso molecular |
328.35 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide;sulfuric acid |
InChI |
InChI=1S/C8H18N6O2.H2O4S/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15;1-5(2,3)4/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13);(H2,1,2,3,4)/t5-;/m0./s1 |
Clave InChI |
PKAKESWGWRJXET-JEDNCBNOSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |
SMILES canónico |
C(CC(C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


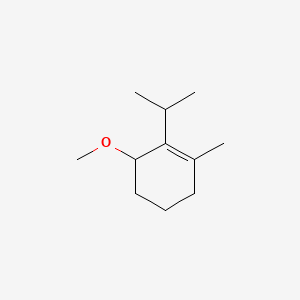
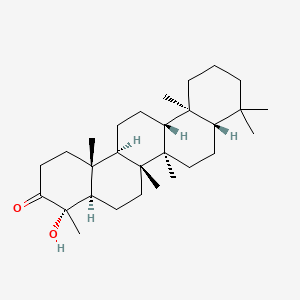
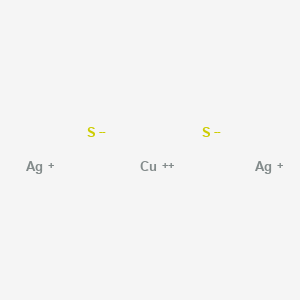

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
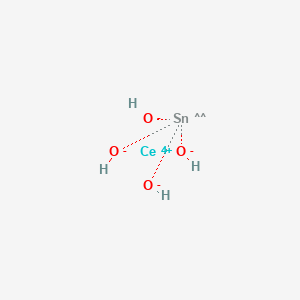
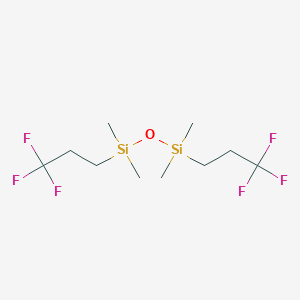
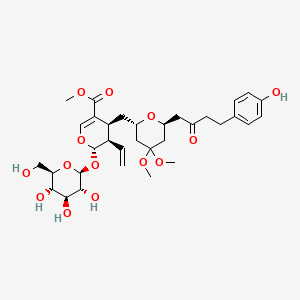
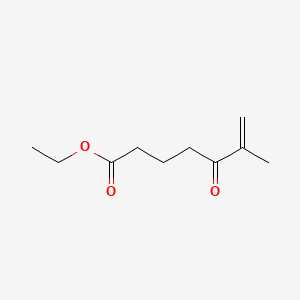
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
